molecular formula C22H21N3O6 B10994320 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10994320
M. Wt: 423.4 g/mol
InChI Key: RXDLKVDUDULKCI-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 6-oxopyridazinone core substituted with a 3,4-dimethoxyphenyl group. The benzodioxin subunit is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the pyridazinone ring contributes to hydrogen-bonding interactions with biological targets . The 3,4-dimethoxyphenyl group introduces electron-donating effects, which may modulate receptor binding affinity.

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H21N3O6/c1-28-17-6-3-14(11-19(17)29-2)16-5-8-22(27)25(24-16)13-21(26)23-15-4-7-18-20(12-15)31-10-9-30-18/h3-8,11-12H,9-10,13H2,1-2H3,(H,23,26)

InChI Key

RXDLKVDUDULKCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structure-activity relationship (SAR), and various biological evaluations that highlight its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C27H25N3O4S
  • Molecular Weight : 519.6351 g/mol
  • CAS Number : 379249-41-9

Synthesis and Structure

The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The synthetic pathway generally includes:

  • Reaction of 2,3-dihydrobenzo[1,4]dioxin with various acetamides.
  • Formation of pyridazinone derivatives through cyclization reactions.

This synthetic approach has been documented in several studies focusing on similar benzodioxin derivatives and their biological evaluations .

Inhibition Studies

Research indicates that compounds related to N-(2,3-dihydro-1,4-benzodioxin) exhibit various inhibitory activities against specific enzymes. For example:

  • Phosphodiesterase 10A (PDE10A) : A study reported that derivatives showed moderate to high inhibitory activity against PDE10A, which is relevant for treating disorders such as schizophrenia .
  • Acetylcholinesterase : Some synthesized derivatives were evaluated for their ability to inhibit acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The results indicated promising inhibitory effects .

Antitumor Activity

Recent studies have also evaluated the antitumor potential of related compounds. For instance:

  • A compound structurally similar to N-(2,3-dihydro-1,4-benzodioxin) demonstrated significant antitumor activity in xenograft models, suggesting possible applications in cancer therapy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of these compounds is crucial for understanding their therapeutic viability. Some derivatives have shown good permeability across the blood-brain barrier but exhibited high P-glycoprotein (P-gp) liability, which could affect their central nervous system (CNS) penetration .

Study 1: PDE10A Inhibition

In a detailed study on PDE10A inhibitors:

  • Compound Tested : A derivative of N-(2,3-dihydro-1,4-benzodioxin).
  • Results : Showed enhanced brain penetration and reduced hyperlocomotion in animal models.

Study 2: Antitumor Efficacy

Another study focused on the antitumor effects:

  • Compound Tested : (S)-17b (related structure).
  • Results : Exhibited excellent in vivo antitumor activity with a significant reduction in tumor size in SKM-1 xenograft models .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of benzodioxin derivatives characterized by a unique structural framework that includes a benzodioxin moiety and a pyridazine ring. The molecular formula is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 314.34 g/mol. Its structure can be represented as follows:

N 2 3 dihydro 1 4 benzodioxin 6 yl 2 3 3 4 dimethoxyphenyl 6 oxopyridazin 1 6H yl acetamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 3 3 4 dimethoxyphenyl 6 oxopyridazin 1 6H yl acetamide}

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an antidiabetic agent. A series of derivatives were synthesized based on the parent compound and evaluated for their inhibitory effects on the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. The synthesized compounds exhibited weak to moderate inhibitory activities, suggesting their potential as therapeutic agents for managing type 2 diabetes .

Anti-inflammatory Effects

Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide have been investigated for their anti-inflammatory activities by targeting cyclooxygenase enzymes (COX). This suggests a potential avenue for further exploration in inflammatory disease treatment .

Case Study 1: Antidiabetic Evaluation

In a study aimed at synthesizing new acetamides derived from benzodioxins, researchers reported that compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) showed varying degrees of α-glucosidase inhibition with IC50 values indicating moderate effectiveness compared to established drugs like acarbose .

Case Study 2: Cytotoxicity Assessment

Another investigation into structurally similar compounds revealed promising cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The structure–activity relationship indicated that modifications to the benzodioxin framework could enhance anticancer activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Core Heterocycle Substituents on Aromatic Rings Molecular Weight Key Biological Activity
Target Compound Pyridazinone 3,4-Dimethoxyphenyl ~411.4* Not explicitly reported (inferred: potential anti-inflammatory/antimicrobial)
[] Pyridazinone 2-Fluoro-4-methoxyphenyl 411.4 Undisclosed (fluoro group may enhance metabolic stability)
[] Pyridazinone 4-Fluoro-2-methoxyphenyl 411.4 Undisclosed (fluoro substitution alters electronic profile)
[] Sulfonamide 4-Chlorophenyl, substituted anilines Varies (e.g., 7l: ~480) Antimicrobial (7l: MIC 8 µg/mL against S. aureus)
[] Acetic acid None (parent benzodioxin) ~208 Anti-inflammatory (comparable to ibuprofen in rat paw edema assay)
[] Pyridazinone 3,4-Dimethylphenyl, 2,3-dimethoxybenzyl ~407.4 Undisclosed (dimethyl groups may enhance lipophilicity)

*Molecular weight calculated based on formula C₂₁H₂₀N₂O₆.

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility but reduce electrophilic reactivity compared to electron-withdrawing groups like fluorine .
  • Molecular Weight : The target compound (~411 Da) falls within Lipinski’s "rule of five" limits, suggesting favorable oral bioavailability compared to heavier analogs like those in (~480 Da) .

Preparation Methods

Core Structure Assembly

The synthesis typically involves two main components:

  • Benzodioxin Acetamide Intermediate : Derived from 2,3-dihydro-1,4-benzodioxin-6-amine.

  • Pyridazinone Core : Constructed via cyclization or condensation reactions.

Benzodioxin Acetamide Synthesis

The benzodioxin amine (1) is coupled with an acetic acid derivative to form the acetamide linkage. Common methods include:

  • Reaction with Acyl Chlorides : Treatment of (1) with bromoacetyl bromide or chloroacetyl chloride in polar aprotic solvents (e.g., DMF) under basic conditions.

  • Coupling Agents : Use of EDCI.HCl and DMAP to activate carboxylic acids for amide bond formation.

Example Reaction :
Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromoacetamide derivatives in DMF using LiH as a base.
Step 2 : Purify via recrystallization (e.g., dichloromethane-ethyl acetate).

Pyridazinone Core Synthesis

The 3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl moiety is synthesized via:

  • Cyclization of Hydrazine Derivatives : Reaction of hydrazine with β-keto esters or diketones to form the pyridazine ring.

  • Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or Suzuki coupling.

Example Reaction :
Step 1 : Condense hydrazine with 3-(3,4-dimethoxyphenyl)propionyl chloride to form a hydrazone intermediate.
Step 2 : Cyclize under acidic or basic conditions to yield the pyridazinone core.

Reagents and Reaction Conditions

Critical Reagents and Catalysts

Reagent/CatalystRoleExample Use Case
EDCI.HCl Carbodiimide coupling agentActivates carboxylic acids for amide bond formation.
DMAP Nucleophilic catalystEnhances coupling efficiency in amide synthesis.
LiH BaseFacilitates alkylation reactions in polar aprotic solvents.
Hydrazine Hydrate Cyclization agentForms pyridazine rings via condensation with diketones.

Optimal Reaction Conditions

ParameterRecommended SettingRationale
Temperature 0°C to room temperatureMinimizes side reactions during coupling.
Solvent DMF, dichloromethanePolar aprotic solvents enhance solubility and reaction rates.
pH Control Basic (NaHCO₃) or acidic (HCl)Critical for amide formation and purification.

Purification and Characterization

Purification Techniques

MethodApplicationYield
Recrystallization Final product purification70–80%
Column Chromatography Intermediate purification50–70%
Acid/Base Washing Removal of byproductsHigh purity

Spectral Characterization

TechniqueKey Observations
¹H-NMR Peaks at δ 4.2–4.5 (benzodioxin OCH₂), δ 6.5–7.2 (aromatic protons).
IR Absorption at 1650–1700 cm⁻¹ (C=O stretch), 3200–3300 cm⁻¹ (N–H stretch).
HRMS [M+H]⁺ ion at m/z 423.4 (calculated).

Challenges and Optimization Strategies

Common Challenges

  • Low Yields : Side reactions during coupling (e.g., hydrolysis of acyl chlorides).

  • Stability Issues : Sensitivity of pyridazinone to acidic/basic conditions.

Mitigation Approaches

ChallengeSolution
Side Reactions Use anhydrous solvents and inert atmospheres (N₂).
Byproduct Formation Optimize stoichiometry (e.g., 1:1.2 ratio of amine to acyl chloride).

Comparative Analysis of Synthetic Methods

MethodReagentsYieldPurityReference
EDCI Coupling EDCI.HCl, DMAP76%>95%
LiH-Mediated Alkylation LiH, DMF60–70%90–95%
Hydrazine Cyclization Hydrazine hydrate, β-keto ester70%85–90%

Q & A

Basic: What synthetic strategies are recommended for the preparation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide?

The synthesis typically involves sequential coupling reactions, starting with the functionalization of the pyridazinone core. Key steps include:

  • Amide bond formation : Reacting 2-bromoacetyl derivatives with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions (e.g., pH 8–10 adjusted with Na₂CO₃) to form the acetamide linkage .
  • Pyridazinone substitution : Introducing the 3,4-dimethoxyphenyl group via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. Ethanol or acetic acid is often used as a solvent, with HCl or H₂SO₴ as catalysts .
  • Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling temperature (70–90°C) and reaction time (6–12 hours).

Advanced: How can structural modifications enhance target selectivity in pyridazinone-acetamide derivatives?

Rational design approaches include:

  • Functional group tuning : Replacing methoxy substituents on the phenyl ring with electron-withdrawing groups (e.g., nitro or halogens) to modulate electronic effects and improve binding to enzymes like phosphodiesterase 4 (PDE4) .
  • Heterocycle replacement : Substituting the benzodioxin moiety with indole or triazole systems to alter steric interactions with biological targets, as seen in structurally related compounds .
  • Pharmacophore mapping : Computational modeling (e.g., molecular docking) to predict interactions with active sites, validated by in vitro assays measuring IC₅₀ values against target enzymes .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of benzodioxin (δ 4.2–4.5 ppm for OCH₂ groups) and pyridazinone (δ 6.8–7.2 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological testing) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~453.2 for C₂₃H₂₃N₃O₆) .

Advanced: How should researchers resolve contradictions in reported biological activities of similar compounds?

Discrepancies in biological data (e.g., anti-inflammatory vs. anticancer effects) can arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For example, use identical PDE4 inhibition assays (e.g., cAMP hydrolysis measurements) to compare activity .
  • Structural analogs : Compare substituent effects systematically. A 3-fluorophenyl group (as in ) may enhance kinase inhibition, while 4-chlorophenyl () favors antimicrobial activity .
  • In vivo vs. in vitro data : Address pharmacokinetic differences by conducting bioavailability studies (e.g., plasma half-life, metabolic stability in liver microsomes) .

Basic: What are the primary challenges in optimizing reaction yields during synthesis?

  • Byproduct formation : Minimize via slow addition of bromoacetyl reagents to prevent diacetylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Catalyst efficiency : Screen alternatives (e.g., DMAP vs. triethylamine) to accelerate amide coupling while reducing side reactions .

Advanced: What mechanistic insights guide the compound’s potential as a kinase inhibitor?

  • Binding mode analysis : Molecular dynamics simulations suggest the pyridazinone core occupies the ATP-binding pocket of CDK2, with the dimethoxyphenyl group stabilizing hydrophobic interactions .
  • Enzyme kinetics : Competitive inhibition observed in Lineweaver-Burk plots (Km unchanged, Vmax reduced) indicates direct competition with ATP .
  • Selectivity profiling : Cross-test against related kinases (e.g., CDK4, EGFR) using kinase profiling arrays to identify off-target effects .

Basic: How should researchers handle stability issues during storage?

  • Temperature control : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) in sealed containers, as acetamide bonds may hydrolyze under high humidity .

Advanced: What strategies validate the compound’s pharmacokinetic (PK) properties?

  • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
  • Plasma protein binding : Equilibrium dialysis to assess unbound fraction (%fu), critical for correlating in vitro activity with in vivo efficacy .
  • BBB permeability : Conduct parallel artificial membrane permeability assays (PAMPA) to predict CNS penetration .

Basic: What safety precautions are essential during handling?

  • Toxicity screening : Preliminary MTT assays on HEK293 cells to establish IC₅₀ values for cytotoxicity .
  • Waste disposal : Neutralize reaction residues with 10% acetic acid before disposal to avoid environmental contamination .

Advanced: How can computational tools predict the compound’s interaction with novel targets?

  • Virtual screening : Use Schrödinger’s Glide or AutoDock Vina to dock the compound into protein databases (e.g., PDB) .
  • QSAR modeling : Train models on datasets of pyridazinone derivatives to correlate structural features (e.g., logP, polar surface area) with bioactivity .

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